2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Description
2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a sulfonyl group, and a cyclohepta[b]thiophene core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c22-19(25)18-16-6-2-1-3-7-17(16)29-21(18)23-20(26)14-8-10-15(11-9-14)30(27,28)24-12-4-5-13-24/h8-11H,1-7,12-13H2,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXSEHYECFIOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core cyclohepta[b]thiophene structure, followed by the introduction of the sulfonyl and benzamido groups. Key steps include:
Formation of the cyclohepta[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.
Formation of the benzamido group: This involves amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfonyl and benzamido groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide may exhibit anticancer properties. The cyclohepta[b]thiophene core has been explored for its ability to interfere with cancer cell proliferation and survival pathways .
- Anti-inflammatory Effects : The compound's sulfonyl group is associated with anti-inflammatory activity. Studies suggest that derivatives of this compound can modulate inflammatory responses by targeting specific pathways involved in inflammation .
- Antiviral Properties : There is ongoing research into the antiviral potential of this compound, particularly against influenza viruses. Its structure allows it to interact with viral polymerases, potentially inhibiting their function and reducing viral replication .
Chemical Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex molecules. It can be synthesized through multi-step organic reactions that involve the formation of the cyclohepta[b]thiophene core and subsequent functionalization with sulfonyl and benzamido groups.
Material Science
In addition to its biological applications, this compound is being investigated for its potential use in developing new materials. Its unique structure may contribute to novel chemical processes and materials with enhanced properties .
Mechanism of Action
The mechanism of action of 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Sulfonyl compounds: Sulfonamides and sulfonylureas.
Cyclohepta[b]thiophene derivatives: Other thiophene-based compounds with similar structures.
Uniqueness
2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research.
Biological Activity
The compound 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H28N4O4S2
- Molecular Weight : 476.61 g/mol
- Structural Features : The compound features a cyclohepta[b]thiophene core with a pyrrolidine sulfonamide moiety that enhances its pharmacological properties.
Synthesis
The synthesis typically involves multi-step organic reactions including:
- Formation of the Cyclohepta[b]thiophene Core : Achieved through cyclization reactions.
- Introduction of the Pyrrolidine-1-sulfonyl Group : Utilizes sulfonylation reactions.
- Carboxamide Formation : Finalized through amide coupling reactions.
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of cyclohepta[b]thiophenes have shown promising results in inhibiting the growth of non-small cell lung cancer (A549) and ovarian cancer cell lines (OVACAR-4 and OVACAR-5), with submicromolar GI50 values indicating potent activity .
| Cell Line | GI50 (μM) | Comparison to Control |
|---|---|---|
| A549 | 2.01 | Nocodazole: 22.28 |
| OVACAR-4 | 2.27 | Nocodazole: 20.75 |
| CAKI-1 | 0.69 | Nocodazole: 1.11 |
| T47D | 0.362 | Nocodazole: 81.283 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Induction of Apoptosis : Evidence suggests activation of caspases (3, 8, and 9) in treated cells, confirming apoptotic pathways .
Case Studies
- Anticancer Activity : A study evaluating a related compound demonstrated significant tumor reduction in a CT26 murine model, supporting its potential as an anticancer agent .
- In Vitro Studies : In vitro assays revealed that the compound could induce cell cycle arrest in A549 cells and prompt early apoptosis, highlighting its utility in cancer therapy .
Q & A
Q. What synthetic strategies are recommended for preparing 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-cyclohepta[b]thiophene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving amide coupling. For example, a benzoyl chloride derivative (e.g., 4-(pyrrolidine-1-sulfonyl)benzoyl chloride) can react with an amine-functionalized cycloheptathiophene precursor under anhydrous conditions. Solvents like DMF or THF, combined with bases (e.g., triethylamine), are typically used. Optimization involves adjusting reaction time (e.g., 3–6 hours at 0–25°C), stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride), and purification via crystallization (e.g., ethanol) to achieve yields >40% . Monitoring by TLC or HPLC is critical for intermediate validation.
Q. Which spectroscopic techniques are essential for structural confirmation, and how should data interpretation be prioritized?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign cycloheptane CH2 protons (δ 1.50–2.75 ppm), aromatic protons (δ 7.00–8.35 ppm), and amide NH signals (δ ~10–11 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error. For example, a calculated mass of 452.1599 vs. observed 452.1652 .
- IR Spectroscopy : Verify sulfonyl (SO2) stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹).
Q. What purification methods are effective for isolating the target compound from byproducts?
- Methodological Answer : After quenching the reaction in ice/water, precipitate filtration followed by column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Final crystallization in ethanol or acetonitrile enhances purity (>95%). For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
- Stability : Incubate at 25°C/37°C over 24–72 hours. Monitor degradation via HPLC-UV at λ = 254 nm. Adjust buffer pH (6.5–7.5) to minimize hydrolysis .
Q. What are the key considerations for designing preliminary biological activity screens?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding). For HIV-1 RNase H inhibition (a related target), use a fluorescence-based assay with a labeled substrate (e.g., 5’-FAM-DNA/3’-Dabcyl). Include positive controls (e.g., β-thujaplicinol) and measure IC50 values in triplicate .
Advanced Research Questions
Q. How can computational modeling predict binding interactions and guide structural modifications?
- Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) to model the compound’s interaction with targets (e.g., allosteric HIV-1 RNase H). Use software like Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set) to optimize geometry. Molecular docking (AutoDock Vina) identifies key residues (e.g., His539, Asp549) for hydrogen bonding. Free energy perturbation (FEP) quantifies the impact of substituents (e.g., sulfonyl vs. nitro groups) on binding affinity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ionic strength, Mg²+ concentration). Standardize protocols via:
- Dose-response curves : Use 8–12 concentration points to improve IC50 accuracy.
- Orthogonal assays : Validate enzyme inhibition with a gel-based cleavage assay.
- Meta-analysis : Pool data from ≥3 independent studies and apply ANOVA with post-hoc Tukey tests .
Q. How can regioselectivity challenges in functionalizing the cycloheptathiophene core be addressed?
- Methodological Answer : To direct substitution to the 3-carboxamide position:
- Use sterically hindered bases (e.g., 2,6-lutidine) to suppress side reactions.
- Employ directing groups (e.g., pyridinyl in ) via coordination with Pd catalysts in cross-coupling reactions.
- Monitor reaction progress with LC-MS to detect intermediates .
Q. What advanced characterization techniques validate polymorphic forms or hydrate formation?
- Methodological Answer :
- PXRD : Compare experimental patterns with simulated data (Mercury software).
- DSC/TGA : Identify dehydration events (endothermic peaks at 80–120°C) or polymorphic transitions.
- Solid-state NMR : Resolve crystallographic inequivalence in CH2 groups (13C CP/MAS) .
Q. How can reaction scalability be optimized without compromising enantiomeric purity?
- Methodological Answer :
For large-scale synthesis (≥100 g): - Use flow chemistry with immobilized catalysts (e.g., Pd/C packed bed) to enhance reproducibility.
- Implement in-line PAT (process analytical technology) tools (e.g., FTIR, Raman) for real-time monitoring.
- Chiral HPLC (e.g., Chiralpak IA column) ensures enantiopurity >99% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
